molecular formula C6H11NO B13836192 1-(Methyl-D3)piperidin-4-one

1-(Methyl-D3)piperidin-4-one

Cat. No.: B13836192
M. Wt: 116.18 g/mol
InChI Key: HUUPVABNAQUEJW-FIBGUPNXSA-N
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Description

1-(Trideuteriomethyl)piperidin-4-one is a deuterated derivative of piperidin-4-one, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trideuteriomethyl)piperidin-4-one typically involves the deuteration of piperidin-4-one derivatives. One common method is the Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The deuteration can be achieved by using deuterated reagents or solvents during the reaction process.

Industrial Production Methods

Industrial production of 1-(Trideuteriomethyl)piperidin-4-one may involve large-scale deuteration processes, where deuterated solvents and reagents are used to ensure high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(Trideuteriomethyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

1-(Trideuteriomethyl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)piperidin-4-one involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s reactivity and stability, making it useful for studying isotope effects in chemical and biological systems. The compound may interact with enzymes, receptors, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-one: The non-deuterated parent compound.

    2-Piperidinone: A similar compound with a different substitution pattern.

    4-Piperidone: Another derivative with a similar structure.

Uniqueness

1-(Trideuteriomethyl)piperidin-4-one is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and tracing experiments.

Properties

Molecular Formula

C6H11NO

Molecular Weight

116.18 g/mol

IUPAC Name

1-(trideuteriomethyl)piperidin-4-one

InChI

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i1D3

InChI Key

HUUPVABNAQUEJW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(=O)CC1

Canonical SMILES

CN1CCC(=O)CC1

Origin of Product

United States

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